molecular formula C23H26ClNO B14847841 4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride

4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride

Cat. No.: B14847841
M. Wt: 367.9 g/mol
InChI Key: IKEWRICOQVQORO-UHFFFAOYSA-N
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Description

4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-6-naphthalen-2-yl-benzyl chloride and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to reduce double bonds or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-piperidine hydrochloride
  • 4-(2-Naphthyl)-piperidine hydrochloride
  • 4-(2-Methoxybenzyl)-piperidine hydrochloride

Uniqueness

4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride is unique due to its specific structural features, such as the presence of both methoxy and naphthyl groups. These features may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C23H26ClNO

Molecular Weight

367.9 g/mol

IUPAC Name

4-[(2-methoxy-6-naphthalen-2-ylphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C23H25NO.ClH/c1-25-23-8-4-7-21(22(23)15-17-11-13-24-14-12-17)20-10-9-18-5-2-3-6-19(18)16-20;/h2-10,16-17,24H,11-15H2,1H3;1H

InChI Key

IKEWRICOQVQORO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CC2CCNCC2)C3=CC4=CC=CC=C4C=C3.Cl

Origin of Product

United States

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